molecular formula C15H23ClO B13649737 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene CAS No. 14804-28-5

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene

Katalognummer: B13649737
CAS-Nummer: 14804-28-5
Molekulargewicht: 254.79 g/mol
InChI-Schlüssel: PPOGRMLRWWWRDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C15H23ClO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl groups, a chlorine atom, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Alkylation: Aniline undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl groups.

    Chlorination: The resulting compound is chlorinated using chlorine gas in the presence of a catalyst.

    Methoxylation: Finally, the compound is treated with methanol and a strong acid to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for efficiency and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.

Major Products

    Electrophilic Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include reduced hydrocarbons.

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.

    Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.

Vergleich Mit ähnlichen Verbindungen

1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be compared with other similar compounds such as:

    1,3-Di-tert-butyl-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.

    1,3-Di-tert-butyl-5-chloro-2-hydroxybenzene: Has a hydroxyl group instead of a methoxy group, affecting its chemical properties.

    1,3-Di-tert-butyl-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

14804-28-5

Molekularformel

C15H23ClO

Molekulargewicht

254.79 g/mol

IUPAC-Name

1,3-ditert-butyl-5-chloro-2-methoxybenzene

InChI

InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3

InChI-Schlüssel

PPOGRMLRWWWRDQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.